molecular formula C14H18N2O3 B4019926 2-(4-ethyl-3-oxo-2-morpholinyl)-N-phenylacetamide

2-(4-ethyl-3-oxo-2-morpholinyl)-N-phenylacetamide

Cat. No. B4019926
M. Wt: 262.30 g/mol
InChI Key: XMOARPMFBSVYTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-(4-ethyl-3-oxo-2-morpholinyl)-N-phenylacetamide" involves various chemical strategies aimed at introducing functional groups and achieving the desired molecular architecture. For instance, compounds with similar morpholine structures have been synthesized through routes that include condensation and reaction with different amines and acids, demonstrating the versatility and adaptability of synthetic methods in creating morpholine derivatives with potential biological activity (Wu et al., 2003).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of the morpholine ring, which plays a crucial role in their chemical behavior and interaction with biological targets. Structural elucidation techniques such as NMR, IR, and X-ray crystallography are often employed to confirm the configuration and conformation of these compounds. The detailed structural analysis aids in understanding the compound's potential interaction mechanisms and stability (Jayadevappa et al., 2012).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, including interactions with nucleophiles and electrophiles, which can modify their chemical structure and functional capabilities. These reactions are essential for further derivatization or modification of the compound to enhance its biological activity or to introduce new pharmacophoric elements. The chemical properties of these compounds are influenced by the substituents on the morpholine ring and the nature of the acyl group attached to the nitrogen atom (Bardiot et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the compound's applicability in various formulations and its behavior in biological systems. For example, modifications in the morpholine structure can significantly alter the compound's solubility and bioavailability, which are critical factors in drug development (Gul et al., 2017).

Chemical Properties Analysis

The chemical properties of "2-(4-ethyl-3-oxo-2-morpholinyl)-N-phenylacetamide" and related compounds, including reactivity, stability, and interaction with other chemical entities, are crucial for their application in medicinal chemistry. These properties determine the compound's potential as a therapeutic agent, its stability under physiological conditions, and its reactivity towards biological targets (Shukla et al., 2012).

properties

IUPAC Name

2-(4-ethyl-3-oxomorpholin-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-16-8-9-19-12(14(16)18)10-13(17)15-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOARPMFBSVYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1=O)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethyl-3-oxomorpholin-2-yl)-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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